molecular formula C14H14N2O2 B268002 N-(3-ethoxyphenyl)isonicotinamide

N-(3-ethoxyphenyl)isonicotinamide

Cat. No.: B268002
M. Wt: 242.27 g/mol
InChI Key: DZHJWSXZOCBOLN-UHFFFAOYSA-N
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Description

N-(3-Ethoxyphenyl)isonicotinamide is a synthetic compound featuring an isonicotinamide (pyridine-4-carboxamide) backbone linked to a 3-ethoxyphenyl group via the amide nitrogen.

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

N-(3-ethoxyphenyl)pyridine-4-carboxamide

InChI

InChI=1S/C14H14N2O2/c1-2-18-13-5-3-4-12(10-13)16-14(17)11-6-8-15-9-7-11/h3-10H,2H2,1H3,(H,16,17)

InChI Key

DZHJWSXZOCBOLN-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)NC(=O)C2=CC=NC=C2

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)C2=CC=NC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substituent Effects

The biological and physicochemical properties of isonicotinamide derivatives are highly influenced by substituents on the phenyl ring. Key analogs include:

  • Thiazolidinone hybrids with 4-chlorophenyl groups (e.g., compounds 68–70 in ) show enhanced activity due to the electron-withdrawing Cl group, which may improve target binding .
  • Trifluoromethylphenyl Derivatives :

    • Compounds like (S)-N-(1-Oxo-1-(2-(4-(trifluoromethyl)phenyl)hydrazineyl)propan-2-yl)isonicotinamide () demonstrate higher yields (72%), attributed to the stability imparted by the CF₃ group .
  • Arylidene-Thiazolidinone Hybrids: 5-Benzylidene and 5-(2-nitrobenzylidene) derivatives () incorporate conjugated systems that likely enhance antimicrobial activity through improved membrane penetration .
  • Ethoxyphenyl Consideration: The 3-ethoxy group (electron-donating) may increase solubility compared to chloro or nitro substituents but could reduce binding affinity to microbial targets. No direct data is available, but inferences are drawn from structural trends.
Table 1: Substituent Effects on Key Analogs
Compound Substituent Yield (%) Physical State Key Feature Reference
(S)-N-(3-Chlorophenyl) derivative 3-Cl 59 White solid Moderate antimicrobial activity
Compound 68 (Thiazolidinone hybrid) 4-Cl, benzylidene N/A N/A Broad-spectrum activity
(S)-N-(4-Trifluoromethylphenyl) hybrid 4-CF₃ 72 Pale yellow solid High yield, stable
5-(2-Nitrobenzylidene) derivative 2-NO₂, 4-Cl N/A N/A Enhanced antifungal activity

Antimicrobial Activity

Antimicrobial potency is a critical metric for these compounds:

Table 2: Antimicrobial Activity of Key Analogs
Compound Bacteria Tested MIC (µg/mL) Fungi Tested MIC (µg/mL) Reference
Compound 68 (Benzylidene derivative) E. coli, B. subtilis 0.31 Aspergillus niger, Candida 0.31
Compound 70 (2-Nitrobenzylidene) S. aureus 0.31 S. cereviceaes 0.15
N-(3-Chlorophenyl) derivative Not specified N/A Not specified N/A
5-Arylidene derivatives () E. coli, S. aureus 0.31 Candida, Aspergillus 0.31–0.15
  • Key Findings: Thiazolidinone hybrids (e.g., compounds 68–70) show broad-spectrum activity with MICs as low as 0.15 µg/mL against fungi, outperforming standards like ciprofloxacin . The 2-nitrobenzylidene group (compound 70) enhances antifungal potency, suggesting nitro groups improve target inhibition .

Physicochemical Properties

  • Solubility and Stability :

    • Trifluoromethyl groups () improve stability but may reduce aqueous solubility .
    • Ethoxy groups (hypothetical for N-(3-ethoxyphenyl)isonicotinamide) could enhance solubility due to their polar nature, though this remains untested.
  • Melting Points: Derivatives with electron-withdrawing groups (e.g., Cl, NO₂) generally exhibit higher melting points, as seen in and .

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